molecular formula C26H44O4 B580410 Obeticholic acid I CAS No. 915038-27-6

Obeticholic acid I

カタログ番号: B580410
CAS番号: 915038-27-6
分子量: 420.634
InChIキー: ZXERDUOLZKYMJM-XHCXGMTMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Obeticholic acid I is a semi-synthetic bile acid derivative that acts as a potent agonist of the farnesoid X receptor. This compound is primarily used in the treatment of liver diseases, including primary biliary cholangitis and non-alcoholic steatohepatitis. It has shown significant promise due to its anti-inflammatory, anti-fibrotic, and hepato-protective properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of obeticholic acid I involves the direct alkylation at the C-6 position of chenodeoxycholic acid. This process includes the use of alkylating agents under controlled conditions to ensure the formation of the desired product . Another method involves the hydrogenation of the double bond and reductive opening of the epoxide of intermediate compounds, followed by conversion into this compound .

Industrial Production Methods: Industrial production of this compound typically follows the synthetic routes mentioned above but on a larger scale. The process is optimized to increase yield, reduce costs, and ensure a good safety profile .

化学反応の分析

Types of Reactions: Obeticholic acid I undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

科学的研究の応用

Obeticholic acid I has a wide range of applications in scientific research:

作用機序

Obeticholic acid I exerts its effects by activating the farnesoid X receptor, a nuclear receptor highly expressed in the

生物活性

Obeticholic acid (OCA), a semi-synthetic bile acid derivative, is primarily known for its role as a potent agonist of the farnesoid X receptor (FXR). This compound has gained significant attention in the treatment of primary biliary cholangitis (PBC), particularly for patients who do not respond adequately to the standard therapy with ursodeoxycholic acid (UDCA). This article explores the biological activities, mechanisms of action, clinical efficacy, and safety profile of OCA, supported by data tables and relevant case studies.

OCA acts primarily through FXR activation, which plays a crucial role in regulating bile acid homeostasis and liver metabolism. The activation of FXR leads to several biological effects:

  • Reduction in Bile Acid Synthesis : FXR activation inhibits cholesterol 7α-hydroxylase, the rate-limiting enzyme in bile acid synthesis, thereby reducing overall bile acid levels .
  • Increased Bile Acid Excretion : OCA enhances the expression of transporters like the bile salt export pump, facilitating bile acid flow from hepatocytes into bile .
  • Anti-inflammatory Effects : OCA modulates inflammatory pathways by inhibiting the NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines from liver sinusoidal endothelial cells and Kupffer cells .
  • Antifibrotic Properties : By targeting fibrogenesis pathways, OCA may help mitigate liver fibrosis associated with cholestatic liver diseases .

Phase II and III Clinical Trials

OCA's efficacy has been evaluated through various clinical trials. Notably:

  • Phase II Study : A randomized trial demonstrated that OCA significantly reduced alkaline phosphatase levels in PBC patients compared to placebo. Specifically, patients receiving 10 mg and 50 mg doses showed median reductions of 53.9% and 37.2%, respectively, versus only 0.8% in the placebo group (p < 0.0001) .
  • Phase III Study : In a larger cohort, approximately 46% of patients treated with OCA achieved the primary endpoint of serum alkaline phosphatase levels below 1.67 times the upper limit of normal compared to only 10% in the placebo group (p < 0.001) .

Real-World Evidence

Recent studies have provided insights into OCA's effectiveness in real-world settings:

  • A study involving 191 patients across multiple centers in Italy indicated that OCA was effective in over one-third of patients who were non-responders to UDCA. However, discontinuation due to side effects was noted in about one-third of patients with cirrhosis .
  • Another analysis highlighted that long-term treatment with OCA led to significant improvements in event-free survival among PBC patients when compared to external control groups .

Safety Profile

OCA's safety profile has been a point of concern due to its association with adverse effects:

  • Pruritus : This is the most common side effect reported, leading to discontinuation rates of up to 38% in higher dosing groups .
  • Liver Function Tests : Monitoring is essential as elevations in liver enzymes can occur, especially in patients with advanced liver disease .

Data Tables

Study TypeSample SizePrimary Endpoint Achieved (%)Common Adverse Events
Phase II Trial59OCA 10 mg: 53.9%, Placebo: 0.8%Pruritus (15% at 10 mg)
Phase III Trial~150OCA: 46%, Placebo: 10%Pruritus (up to 38%)
Real-World Study191>33% effectivenessDiscontinuation due to side effects

Case Studies

One notable case study involved a patient with PBC who had previously not responded to UDCA treatment. After initiating therapy with OCA, significant improvements were observed in liver function tests over a follow-up period of six months. The patient reported manageable side effects, primarily pruritus, which were addressed through dose adjustment and supportive care measures .

Q & A

Q. Basic: What are the key considerations in designing a Phase 3 clinical trial for Obeticholic acid in NASH-related fibrosis?

Methodological Answer:
Phase 3 trials for OCA in NASH should prioritize double-blind, randomized, placebo-controlled designs with biopsy-confirmed endpoints. Key considerations include:

  • Primary endpoints: Histological improvement in fibrosis (≥1-stage reduction) without worsening NASH, validated via centralized pathology review .
  • Stratification: Baseline fibrosis stage, diabetes status, and geographical region to control confounding variables .
  • Safety monitoring: Regular assessment of pruritus, lipid profiles, and liver function tests due to OCA’s FXR-mediated effects on cholesterol metabolism .

Q. Basic: How does Obeticholic acid modulate FXR activation, and what are the primary biomarkers used to assess its pharmacological activity?

Methodological Answer:
OCA is a selective FXR agonist that upregulates fibroblast growth factor 19 (FGF19) and suppresses bile acid synthesis via CYP7A1 inhibition. Biomarkers include:

  • Serum markers: Reduced C4 (7α-hydroxy-4-cholesten-3-one), a bile acid precursor, and increased FGF19 levels .
  • Imaging/histology: MRI-PDFF for steatosis reduction and liver biopsy for fibrosis staging .

Q. Advanced: How can researchers resolve conflicting data on OCA’s efficacy in improving fibrosis versus lobular inflammation in NASH?

Methodological Answer:
Conflicting data (e.g., fibrosis improvement vs. limited lobular inflammation response) require:

  • Subgroup analysis: Stratify by baseline disease severity, metabolic comorbidities, and genetic variants (e.g., PNPLA3) .
  • Bayesian network meta-analysis: Compare OCA with other agents (e.g., vitamin E, pioglitazone) using indirect evidence to isolate fibrosis-specific effects .
  • Longitudinal follow-up: Extend trials to assess delayed anti-inflammatory effects, as FXR activation may modulate immune pathways over time .

Q. Advanced: What methodological approaches are recommended for analyzing OCA’s impact on CYP enzymes and drug transporters?

Methodological Answer:

  • In vitro assays: Use hepatocyte models to quantify OCA’s inhibition/induction of CYP3A4, OATP1B1/1B3, and assess mRNA downregulation .
  • Clinical DDI studies: Employ probe substrates (e.g., midazolam for CYP3A4) in healthy volunteers, adjusting for OCA’s concentration-dependent effects .
  • PBPK modeling: Predict interactions with bile acid sequestrants or statins, informing dose separation (≥4 hours) .

Q. Advanced: How should underpowered trials (e.g., due to recruitment challenges) be addressed in meta-analyses evaluating OCA?

Methodological Answer:

  • Incorporate real-world evidence (RWE): Use propensity score matching to balance cohorts from registries (e.g., PBC or NASH registries) .
  • Sensitivity analysis: Exclude underpowered studies or apply the Hartung-Knapp adjustment to random-effects models to mitigate bias .
  • Bayesian hierarchical models: Borrow strength from prior trials (e.g., REGENERATE) to estimate effect sizes in small samples .

Q. Basic: What are the standard histological endpoints for assessing OCA’s efficacy in NASH trials?

Methodological Answer:

  • NAFLD Activity Score (NAS): Composite of steatosis, lobular inflammation, and ballooning (≥2-point reduction indicates response) .
  • Fibrosis staging: Ishak or NASH CRN systems; ≥1-stage improvement without worsening is clinically meaningful .

Q. Advanced: What statistical methods are optimal for synthesizing data from trials with heterogeneous designs?

Methodological Answer:

  • Frequentist pairwise meta-analysis: Use random-effects models for direct comparisons (e.g., OCA vs. placebo) .
  • Network meta-analysis (NMA): Combine direct/indirect evidence under consistency assumptions, validated via node-splitting .
  • Meta-regression: Adjust for covariates (e.g., trial duration, baseline fibrosis) to explain heterogeneity .

Q. Basic: How do bile acid sequestrants affect OCA pharmacokinetics, and how should dosing be adjusted?

Methodological Answer:

  • Mechanism: Sequestrants (e.g., cholestyramine) bind OCA in the gut, reducing AUC by ~50% .
  • Dosing protocol: Administer OCA ≥4 hours before/after sequestrants to minimize interaction .

Q. Advanced: What strategies mitigate bias in open-label extensions of OCA trials where placebo groups are discontinued?

Methodological Answer:

  • Hybrid controlled design: Continue placebo arm with rescue therapy (e.g., UDCA in PBC) to retain blinding .
  • Inverse probability weighting: Adjust for attrition bias in longitudinal analyses .
  • Endpoint adjudication: Centralized, blinded review of liver biopsies/lab results .

Q. Basic: What criteria define a clinically meaningful response to OCA in PBC patients intolerant to UDCA?

Methodological Answer:

  • Composite endpoints: ALP <1.67× ULN, total bilirubin ≤ULN, and pruritus stabilization .
  • Surrogate outcomes: ≥40% ALP reduction predicts reduced transplant-free survival risk .

特性

IUPAC Name

(4R)-4-[(3R,5S,6S,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17+,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXERDUOLZKYMJM-XHCXGMTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915038-27-6
Record name (3alpha,5beta,6beta,7alpha)-6-Ethyl-3,7-dihydroxycholan-24-oic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915038276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3.ALPHA.,5.BETA.,6.BETA.,7.ALPHA.)-6-ETHYL-3,7-DIHYDROXYCHOLAN-24-OIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ4XQ0OBZ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。